

Application Notes and Protocols for Measuring VIC Peptide Levels in Mouse Plasma

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Compound of Interest

Compound Name: Vic (mouse)

Cat. No.: B15747451

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Introduction

Vasoactive Intestinal Contractor (VIC) is a peptide that belongs to the endothelin family and plays a role in various physiological processes. Accurate measurement of VIC levels in mouse plasma is crucial for preclinical research in areas such as cardiovascular disease and drug development. This document provides detailed protocols for the quantification of VIC in mouse plasma using an Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Method 1: Indirect Quantification of VIC using a Cross-Reactive Endothelin-1 ELISA

Due to the limited availability of specific ELISA kits for mouse VIC, an indirect method utilizing an Endothelin-1 (ET-1) ELISA kit with documented cross-reactivity to VIC is a viable approach. VIC and ET-1 share a common receptor, and some ET-1 antibodies exhibit significant cross-reactivity with VIC.

Quantitative Data Summary

Parameter	Endothelin-1 (ET-1) ELISA Kit (with 100% VIC Cross-Reactivity)
Assay Type	Sandwich ELISA
Sample Types	Serum, Plasma, Urine, Cell Culture Media
Species Reactivity	Mouse, Rat, Human, Bovine, Porcine, Dog
Assay Range	7.8 - 250 pg/mL
Sensitivity (LOD)	7.8 pg/mL ^[1]
Cross-Reactivity	Endothelin-1 (100%), Endothelin-2 (100%), Endothelin-3 (100%), VIC (100%), Big Endothelin (100%) ^[1]

Note: The data presented is based on the Cayman Chemical Endothelin ELISA Kit, which has been reported to have 100% cross-reactivity with VIC.^[1] Researchers should always validate the cross-reactivity of their specific kit and lot.

Experimental Protocol

1. Plasma Sample Collection and Preparation:

- Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
- Collect whole blood via cardiac puncture or from the retro-orbital plexus into tubes containing an anticoagulant such as EDTA.
- Immediately place the blood samples on ice.
- Centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.
- Carefully collect the supernatant (plasma) without disturbing the buffy coat.
- Store the plasma samples at -80°C until analysis to ensure peptide stability.

2. ELISA Procedure (General Protocol):

- Follow the specific instructions provided with the selected Endothelin-1 ELISA kit. A general workflow is as follows:
- Prepare standards and samples as per the kit's protocol. This may involve dilution of the plasma samples in the provided assay buffer.
- Add standards and samples to the wells of the microplate pre-coated with an anti-endothelin antibody.
- Incubate the plate as per the manufacturer's instructions to allow the antigen to bind to the coated antibody.
- Wash the wells to remove any unbound substances.
- Add a horseradish peroxidase (HRP)-conjugated detection antibody specific for Endothelin-1 (and VIC).
- Incubate the plate to allow the formation of an antibody-antigen-antibody sandwich.
- Wash the wells again to remove unbound conjugated antibody.
- Add a TMB substrate solution to the wells, which will react with the HRP to produce a colored product.
- Stop the reaction by adding a stop solution.
- Measure the optical density (OD) of each well at 450 nm using a microplate reader.
- Generate a standard curve by plotting the OD values of the standards against their known concentrations.
- Determine the concentration of VIC in the samples by interpolating their OD values on the standard curve.

Method 2: Quantification of VIC using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers a highly specific and sensitive method for the direct quantification of VIC in mouse plasma. This approach requires more specialized equipment and expertise but provides absolute quantification and can distinguish between VIC and other closely related peptides.

Quantitative Data Summary

Parameter	Liquid Chromatography-Mass Spectrometry (LC-MS)
Assay Type	Targeted Mass Spectrometry (e.g., MRM-MS)
Sample Types	Plasma, Serum, Tissue Homogenates
Species Reactivity	Applicable to any species with a known VIC sequence
Assay Range	Highly dependent on the instrument and sample preparation; typically in the pg/mL to ng/mL range.
Sensitivity (LOD)	Can reach sub-pg/mL levels with optimal sample preparation and instrumentation.

Experimental Protocol

1. Plasma Sample Collection and Preparation:

- Follow the same plasma collection and storage protocol as described for the ELISA method.

2. Sample Preparation for LC-MS:

- Protein Precipitation: To remove high-abundance proteins, precipitate the plasma proteins using a solvent like acetonitrile or acetone.
- Solid-Phase Extraction (SPE): Further clean up the sample and enrich for peptides using a C18 SPE cartridge. This step removes salts and other interfering substances.
- Lyophilization and Reconstitution: Lyophilize the eluted peptide fraction to dryness and reconstitute in a small volume of a suitable solvent for LC-MS analysis (e.g., 0.1% formic

acid in water).

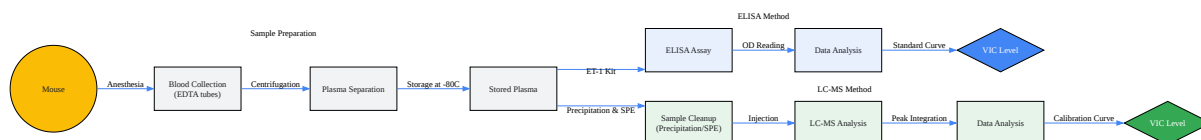
3. LC-MS Analysis:

- Liquid Chromatography (LC): Separate the peptides using a reverse-phase HPLC column with a gradient of acetonitrile in 0.1% formic acid.
- Mass Spectrometry (MS): Introduce the eluted peptides into a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Targeted Analysis: Use a targeted MS method, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), to specifically detect and quantify the precursor and fragment ions of the VIC peptide. A stable isotope-labeled VIC peptide should be used as an internal standard for accurate quantification.

4. Data Analysis:

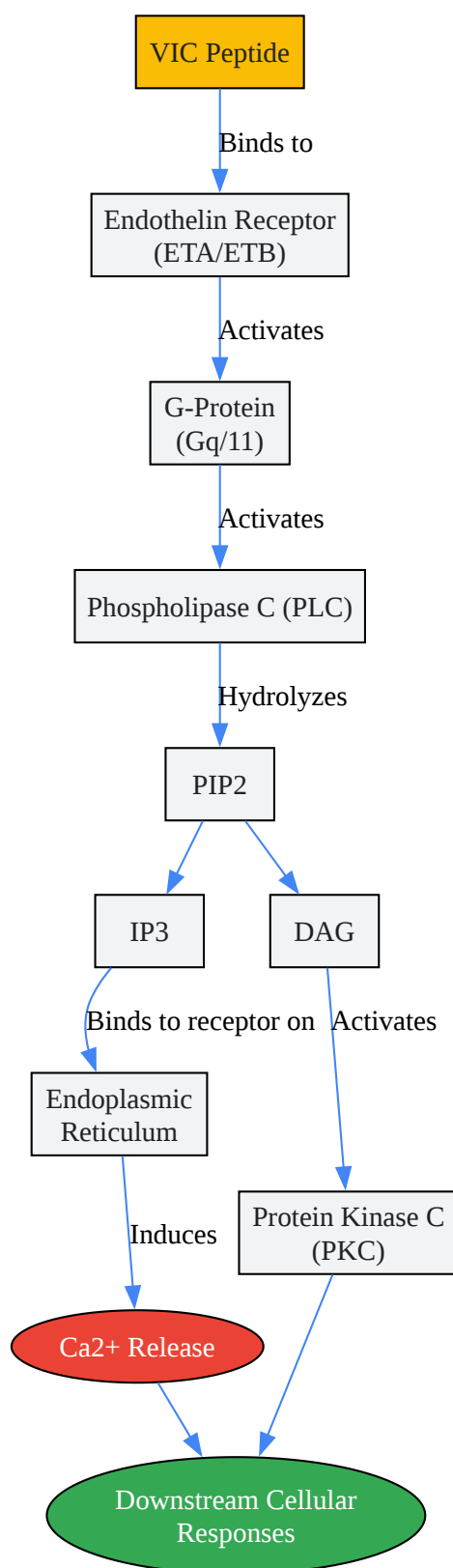
- Process the raw MS data using appropriate software to integrate the peak areas of the VIC peptide and the internal standard.
- Generate a calibration curve using known concentrations of a VIC standard.
- Calculate the concentration of VIC in the plasma samples based on the peak area ratios and the calibration curve.

Visualizations



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Caption: Experimental workflow for VIC peptide measurement.



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Caption: VIC signaling pathway via endothelin receptor.

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References

- 1. caymanchem.com [caymanchem.com]
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